molecular formula C18H15Cl2NO2 B288012 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288012
M. Wt: 348.2 g/mol
InChI Key: VQYDOONYRPWYBI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as DHMEQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DHMEQ belongs to the class of cycloheptatrienone compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been found to inhibit the replication of various viruses such as HIV, hepatitis B, and C viruses.

Advantages and Limitations for Lab Experiments

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. However, it also has some limitations such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Further studies are needed to optimize the pharmacokinetic properties of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action and biochemical effects have been extensively studied, and future research may lead to the development of novel treatments for inflammatory disorders and cancer.

Synthesis Methods

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzaldehyde with ethyl acetoacetate, followed by the addition of ammonium acetate and amination with ethylamine. The final product is obtained through the cyclization of the intermediate compound.

Scientific Research Applications

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and viral infections. It has been found to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis.

properties

Product Name

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H15Cl2NO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-[(E)-3-(3,5-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-16-6-4-3-5-15(18(16)23)17(22)8-7-12-9-13(19)11-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b8-7+

InChI Key

VQYDOONYRPWYBI-BQYQJAHWSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=CC(=C2)Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.